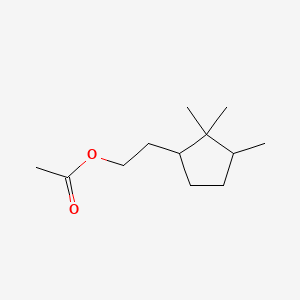
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of dibenzodiazepine and is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of 8-chloro-5,10-dihydrodibenzo(b,e)(1,4)diazepin-11-one with 3-(dimethylamino)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used in the development of antipsychotic drugs, such as clozapine, which is used to treat schizophrenia.
Industry: Employed in the production of fine chemicals and pharmaceutical intermediates
作用機序
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity to exert antipsychotic effects. The compound’s structure allows it to bind to these receptors and alter their signaling pathways, leading to therapeutic effects in conditions like schizophrenia .
類似化合物との比較
Similar Compounds
Clozapine: Another dibenzodiazepine derivative used as an antipsychotic.
Olanzapine: A thienobenzodiazepine derivative with similar antipsychotic properties.
Quetiapine: A dibenzothiazepine derivative used to treat bipolar disorder and schizophrenia.
Uniqueness
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound in the treatment of psychiatric disorders .
特性
CAS番号 |
32038-67-8 |
|---|---|
分子式 |
C18H21Cl2N3O |
分子量 |
366.3 g/mol |
IUPAC名 |
3-(9-chloro-6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)10-5-11-22-16-7-4-3-6-15(16)20-18(23)14-9-8-13(19)12-17(14)22;/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23);1H |
InChIキー |
GGLQKLQQWQDYAR-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2NC(=O)C3=C1C=C(C=C3)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)









